Rosiptor

Übersicht

Beschreibung

AQX-1125 has been used in trials studying the treatment of COPD, Atopic Dermatitis, Interstitial Cystitis, and Bladder Pain Syndrome.

Wirkmechanismus

Target of Action

Rosiptor, also known as AQX-1125, is a small molecule that primarily targets the SH2-containing inositol-5’-phosphatase 1 (SHIP1) enzyme . SHIP1 is a key regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival .

Mode of Action

This compound acts as an activator of the SHIP1 enzyme . By activating SHIP1, this compound can modulate the PI3K signaling pathway, thereby influencing the cellular processes controlled by this pathway . The activation of SHIP1 by this compound leads to a decrease in the concentration of pro-inflammatory signaling molecules in tissues, which can help reduce inflammation and associated pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K signaling pathway . By activating SHIP1, this compound can dial down the PI3K cellular signaling pathway, which is linked to the concentration of pro-inflammatory signaling molecules in tissues . This modulation of the PI3K pathway can lead to a reduction in inflammation and associated pain .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability and therapeutic potential. It is known that this compound is orally administered , suggesting that it has suitable absorption and bioavailability for systemic effects

Result of Action

The activation of SHIP1 by this compound leads to a modulation of the PI3K signaling pathway, resulting in a decrease in the concentration of pro-inflammatory signaling molecules in tissues . This can lead to a reduction in inflammation and associated pain . It should be noted that the clinical development of this compound was discontinued after it failed to meet its primary endpoint in a phase 3 clinical trial .

Biochemische Analyse

Biochemical Properties

Rosiptor plays a significant role in biochemical reactions. It interacts with the enzyme SHIP1, acting as an activator . This interaction leads to the inhibition of Akt phosphorylation, a key process in many cellular functions . Furthermore, this compound also inhibits the production of inflammatory mediators and leukocyte chemotaxis in vitro .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by suppressing the induction of inflammatory cytokines and iNOS in macrophages or microglia . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the enzyme SHIP1 . This interaction leads to the activation of SHIP1 and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown to reduce the total number of BAL leukocytes in NSC-125066-challenged mice and reduces MPO activity

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been observed to significantly reduce the total number of BAL leukocytes in NSC-125066-challenged mice at dosages of 3, 10, and 30 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as SHIP1 . The activation of SHIP1 by this compound can lead to changes in metabolic flux or metabolite levels .

Biologische Aktivität

Rosiptor, also known as AQX-1125, is an investigational small molecule that acts as an allosteric activator of SH2 domain-containing inositol 5'-phosphatase 1 (SHIP1). Its primary therapeutic potential lies in modulating the immune and inflammatory responses, making it a candidate for treating conditions such as interstitial cystitis/bladder pain syndrome (IC/BPS). This article provides a comprehensive overview of this compound's biological activity, supported by research findings, case studies, and data tables.

This compound functions by activating SHIP1, which plays a crucial role in phosphoinositide signaling pathways. Activation of SHIP1 leads to the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby inhibiting the PI3K/Akt signaling pathway. This action is believed to reduce inflammatory mediator production and leukocyte chemotaxis, contributing to its anti-inflammatory effects .

Efficacy in Clinical Trials

This compound has undergone various clinical trials to assess its efficacy in treating IC/BPS:

- Phase 2 Trial : A randomized double-blind controlled trial demonstrated that a 6-week treatment with this compound resulted in significant improvements in pain and urinary symptoms compared to placebo. Patients reported enhanced quality of life and symptom relief .

- Phase 3 Trial : A subsequent phase 3 trial, however, did not replicate these findings. The study compared two dosages (100 mg and 200 mg) of this compound over 12 weeks against placebo and concluded that while the drug was safe, it was ineffective for the intended therapeutic outcomes .

Biological Activity Data

| Study Phase | Dosage | Duration | Population | Outcome |

|---|---|---|---|---|

| Phase 2 | 100 mg | 6 weeks | Women with IC/BPS | Significant symptom improvement |

| Phase 3 | 100 mg/200 mg | 12 weeks | Women with IC/BPS | No significant difference from placebo |

Case Studies

Several observational studies have highlighted the potential benefits of this compound in modulating immune responses:

- Case Study on Inflammation : In a mouse model of corneal inflammation, subconjunctival injections of this compound alleviated inflammatory responses significantly compared to controls. This suggests a broader application for this compound in inflammatory conditions beyond IC/BPS .

- Immune Modulation : Research indicated that this compound could inhibit the production of inflammatory cytokines such as TNF-alpha in macrophages. This effect was particularly pronounced when SHIP1 was activated, supporting its role as a potential therapeutic agent in autoimmune diseases .

Safety Profile

The safety profile of this compound has been favorable across trials. Commonly reported side effects were mild and included headache and gastrointestinal disturbances. No severe adverse events directly attributable to the drug were noted during clinical evaluations .

Wissenschaftliche Forschungsanwendungen

Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS)

The primary focus of Rosiptor's clinical research has been its application in treating IC/BPS. The LEADERSHIP 301 trial was a pivotal Phase 3 study that assessed the efficacy of this compound in alleviating bladder pain and urinary symptoms in affected patients.

- Study Design : The trial was a multicenter, randomized, double-blind, placebo-controlled study involving 433 participants (341 women). Participants were assigned to receive either 100 mg or 200 mg of this compound or a placebo for 12 weeks.

- Primary Endpoint : The main goal was to achieve a statistically significant reduction in maximum daily bladder pain scores compared to placebo at week 12.

- Results : Despite being generally well tolerated, this compound failed to demonstrate a significant reduction in pain scores, with a p-value of 0.41, indicating no meaningful benefit over placebo .

Other Potential Applications

While the primary application of this compound has been in IC/BPS, its mechanism suggests potential uses in other inflammatory conditions. The activation of SHIP1 may provide therapeutic benefits in various diseases characterized by excessive inflammation. However, further research is needed to explore these possibilities.

Case Studies and Clinical Trial Findings

Eigenschaften

IUPAC Name |

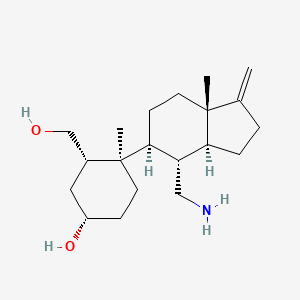

(1S,3S,4R)-4-[(3aS,4R,5S,7aS)-4-(aminomethyl)-7a-methyl-1-methylidene-3,3a,4,5,6,7-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2/c1-13-4-5-17-16(11-21)18(7-9-19(13,17)2)20(3)8-6-15(23)10-14(20)12-22/h14-18,22-23H,1,4-12,21H2,2-3H3/t14-,15+,16+,17+,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEJTPWQNNMAQF-BVMLLJBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1CO)O)C2CCC3(C(C2CN)CCC3=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H](C[C@@H]1CO)O)[C@H]2CC[C@]3([C@H]([C@@H]2CN)CCC3=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782487-28-9 | |

| Record name | Rosiptor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0782487289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AQX-1125 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ROSIPTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R5034F862 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.